4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline
Brand Name: Vulcanchem
CAS No.: 89752-95-4
VCID: VC17280799
InChI: InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2
SMILES:
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline

CAS No.: 89752-95-4

Cat. No.: VC17280799

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline - 89752-95-4

Specification

CAS No. 89752-95-4
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline
Standard InChI InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2
Standard InChI Key REIUKZJTFTUQFW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)N

Introduction

4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline is a heterocyclic compound that has garnered significant attention in organic chemistry and medicinal applications due to its unique structure. This compound features a bromophenyl group attached to an oxazole ring, which is further linked to an aniline moiety. The presence of the bromine atom enhances its reactivity and biological activity, making it a versatile intermediate in synthetic organic chemistry.

Synthesis of 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline

The synthesis of this compound typically involves multi-step reactions that require controlled temperatures and reaction times to optimize yield and purity. Industrial production may involve larger-scale processes with purification steps such as crystallization and quality control measures to ensure compliance with industrial standards.

Biological Activity and Applications

This compound has been explored for its potential anti-inflammatory properties and its ability to modulate immune responses through pathways such as NF-κB signaling. Compounds with similar structures have shown antimicrobial and anticancer activities, indicating a promising therapeutic potential for this class of compounds.

Biological Activity Comparison

Compound NameStructure FeaturesNotable Activities
4-(1,3-Benzoxazol-2-yl)anilineContains benzoxazole instead of oxazoleAntimicrobial properties
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-aminesFeatures an oxadiazole ringPotential anticancer activity
4-(1,2,4-Oxadiazol-5-yl)anilineContains an oxadiazole ringAnti-inflammatory effects
2-Methyl-3-(1,3-Oxazol-2-yl)anilineMethyl substitution on the anilineAntioxidant properties

Research Findings and Future Directions

Research on 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline highlights its potential as a lead compound for drug development. Molecular docking studies indicate favorable binding affinities with target proteins, which could enhance its therapeutic efficacy. Further studies are needed to fully explore its biological activities and potential applications in medicine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator